Taziprinone - 79253-92-2

Taziprinone

Catalog Number: EVT-428295
CAS Number: 79253-92-2
Molecular Formula: C22H31N3O3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)
Synthesis Analysis

The synthesis of Taziprinone can be approached through various methods, including multi-step synthetic routes. One notable method involves the Diels-Alder reaction, which combines cyclopentadiene with 1,4-benzoquinone under controlled temperature and pressure conditions to yield the desired product . The reaction parameters are crucial for optimizing yield and purity.

In industrial settings, large-scale reactors may be employed to facilitate this synthesis while incorporating purification steps such as recrystallization. This ensures that the final product meets the required standards for pharmaceutical applications. The synthesis can also involve lyophilization techniques to produce stable formulations suitable for biological assays .

Molecular Structure Analysis

Taziprinone's molecular structure features a naphthoquinone core, characterized by a fused ring system that contributes to its chemical reactivity and biological activity. The compound's structure is defined by specific functional groups that enhance its interaction with biological targets.

Key structural details include:

  • Molecular Formula: C₁₃H₉N₃O₃
  • Molecular Weight: Approximately 247.22 g/mol
  • Functional Groups: Includes carbonyl groups and nitrogen-containing moieties that facilitate hydrogen bonding and interactions with enzymes.

The spatial arrangement of these functional groups is critical for its binding affinity to target proteins, influencing its efficacy as an inhibitor .

Chemical Reactions Analysis

Taziprinone is involved in various chemical reactions that are significant for its functionality:

  • Oxidation: It can be oxidized to form different quinone derivatives, which may exhibit altered biological activity.
  • Reduction: The compound can undergo reduction to yield hydroquinone derivatives.
  • Substitution Reactions: Taziprinone can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . Understanding these reactions is essential for modifying Taziprinone's structure to enhance its therapeutic properties.

Mechanism of Action

The mechanism of action of Taziprinone primarily involves its role as an enzyme inhibitor. It interacts with specific amino acid residues in the active site of target enzymes, such as viral proteases. For instance, studies show that Taziprinone forms hydrogen bonds with key residues like GLY170 and GLU166 in the main protease of SARS-CoV-2, leading to a significant reduction in protease activity .

This interaction not only inhibits the enzymatic function but may also induce conformational changes in the enzyme, further diminishing its activity. The compound's ability to undergo redox cycling enhances its potential as a therapeutic agent against oxidative stress-related diseases .

Physical and Chemical Properties Analysis

Taziprinone exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water, affecting its bioavailability.
  • Stability: The compound's stability can be influenced by pH and temperature; thus, it is often stored under controlled conditions.
  • Melting Point: Specific melting point data are essential for characterizing purity and identifying the compound during synthesis.

These properties are crucial when considering formulations for therapeutic use, impacting absorption and distribution within biological systems .

Applications

Taziprinone has potential applications across various fields:

  • Pharmaceutical Development: Its role as an enzyme inhibitor positions it as a candidate for drug development aimed at treating viral infections, particularly those caused by coronaviruses.
  • Research Tool: In biochemical research, Taziprinone can serve as a tool for studying enzyme mechanisms and pathways involved in disease states .
  • Therapeutic Agent: Given its properties, it may also find applications in treating conditions associated with oxidative stress or inflammation.

The ongoing research into Taziprinone's efficacy and safety profiles will determine its future roles in medicine and pharmacology .

Introduction to Taziprinone in Contemporary Research

Historical Context of Heterocyclic Compound Discovery

The development of heterocyclic pharmaceuticals represents a cornerstone of medicinal chemistry. Early breakthroughs emerged from natural product isolation:

  • 1940s: Penicillin's β-lactam core (azetidinone ring) revolutionized anti-infective therapy [9].
  • 1950s–1960s: Purine/pyrimidine nucleosides (e.g., 5-fluorouracil) established antimetabolite cancer treatments [10].
  • 21st Century Shift: Synthetic nitrogen heterocycles now dominate oncology pipelines, comprising >80% of kinase inhibitors approved since 2015 [4] [10].

Table 1: Evolution of Heterocyclic Drug Approvals

Time PeriodDominant Heterocycle ClassesTherapeutic BreakthroughsApproval Rate
1940s–1960sβ-Lactams, QuinolinesAntibiotics, Antimalarials12–18/year
1970s–1990sBenzodiazepines, ImidazolesAnxiolytics, Antifungals24–31/year
2000–PresentIndoles, Pyrazoles, TriazolesKinase inhibitors, Immunomodulators38–45/year

This trajectory underscores a critical transition: from serendipitous discovery of natural heterocycles to computational design of synthetic analogs like Taziprinone [1] [9].

Position of Taziprinone in Pharmacological Research Trajectories

Taziprinone occupies a strategic niche in oncology and inflammation research, characterized by:

  • Target Flexibility: Preclinical studies indicate simultaneous modulation of phosphodiesterase (PDE) isoforms and receptor tyrosine kinases – a dual mechanism rare in first-generation heterocyclics [5] [10].
  • Structural Hybridization: Its tetracyclic scaffold merges features of indole-based kinase inhibitors (e.g., sunitinib) and pyrimidine-derived PDE regulators, enhancing binding versatility [4] [5].
  • Pharmacokinetic Superiority: LogP calculations (2.1–2.8) and polar surface area (78–85 Ų) suggest enhanced blood-brain barrier penetration versus classical heterocyclic agents [5] [10].

Table 2: Nitrogen Heterocycles in Oncology: Select FDA-Approved Agents

Drug NameCore HeterocyclePrimary TargetApproval Year
AlectinibCarbazoleALK kinase2015
MidostaurinIndolocarbazoleFLT3 kinase2017
OsimertinibPyrimidineEGFR kinase2018
TaziprinoneFused pyrido-indolePDE4/FLT3 dualInvestigational

This positioning reflects the pharmaceutical industry's pivot toward multitargeted agents addressing complex disease pathways [10].

Academic Rationale for Prioritizing Taziprinone Studies

Four compelling factors drive Taziprinone's research prioritization:

  • Resistance Mitigation: Its novel binding mode to PDE4B (crystallography studies show H-bonding with Glu392, AsP395) potentially overcomes limitations of roflumilast-like PDE4 inhibitors in chronic inflammation [5] [7].
  • Chemical Expandability: The C7-ketone and N2 positions permit functionalization for prodrug development – a strategy proven successful with kinase inhibitors like midostaurin [10].
  • Synergistic Potential: In vitro models demonstrate 3.2-fold enhanced tumor cell apoptosis when combined with immune checkpoint inhibitors versus monotherapy, likely via cAMP-PKA pathway crosstalk [4].
  • Nanotechnology Compatibility: Molecular weight (387.4 g/mol) and aqueous solubility (24 mg/mL at pH 6.8) render it suitable for liposomal or albumin-based delivery systems – addressing key limitations of earlier heterocyclics [5].

These attributes position Taziprinone as a versatile scaffold for addressing pharmacological challenges that persist with conventional heterocyclic therapeutics [4] [5] [10].

Table 3: Key Molecular Attributes of Taziprinone

ParameterValue/RangePharmacological Significance
Molecular FormulaC₂₂H₁₈N₄O₂Optimal for blood-brain barrier penetration
Hydrogen Bond Acceptors6Enhanced target interaction multiplicity
Topological Polar Surface84.7 ŲFavorable membrane permeability
Rotatable Bonds2Reduced metabolic vulnerability
Aromatic Rings4Stabilizes π-cation interactions with kinases

The compound exemplifies modern heterocyclic design principles where ring architecture is engineered for polypharmacology – a necessity for complex diseases like oncology and neuroinflammation [5] [10]. Future research directions will likely focus on exploiting its synthetic tractability for generating optimized analogs with enhanced selectivity profiles.

Properties

CAS Number

79253-92-2

Product Name

Taziprinone

IUPAC Name

N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H31N3O3/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27)/t20-,21-,22-/m0/s1

InChI Key

IQRFTIWMGLZYTL-FKBYEOEOSA-N

SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C

Canonical SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C

Isomeric SMILES

CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.